2-methyl-N,N'-bis(4-methylphenyl)propanediamide
Overview
Description
2-methyl-N,N’-bis(4-methylphenyl)propanediamide is an organic compound with the molecular formula C17H18N2O2. It is also known by its IUPAC name, N1,N~3~-bis(4-methylphenyl)malonamide . This compound is characterized by the presence of two amide groups attached to a central propane backbone, with each amide group further substituted with a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide typically involves the reaction of malonic acid derivatives with 4-methylaniline under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N,N’-bis(4-methylphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-methyl-N,N’-bis(4-methylphenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-methyl-N,N’-bis(4-methylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-methylphenyl)propanediamide
- N,N’-bis(3-methylphenyl)propanediamide
- N,N’-bis(4-ethylphenyl)propanediamide
Uniqueness
2-methyl-N,N’-bis(4-methylphenyl)propanediamide is unique due to the presence of the 2-methyl group on the propane backbone, which can influence its chemical reactivity and interaction with molecular targets. This structural feature may confer distinct pharmacological properties and enhance its stability in certain applications .
Properties
IUPAC Name |
2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-4-8-15(9-5-12)19-17(21)14(3)18(22)20-16-10-6-13(2)7-11-16/h4-11,14H,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQFDOCJMGSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329763 | |
Record name | 2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811025 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60519-54-2 | |
Record name | 2-methyl-N,N'-bis(4-methylphenyl)propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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